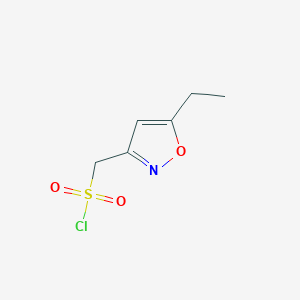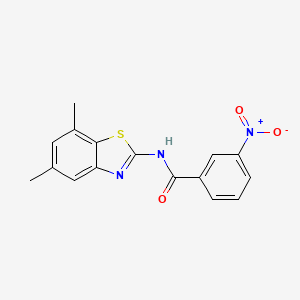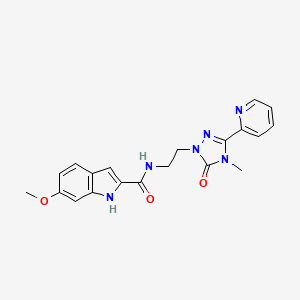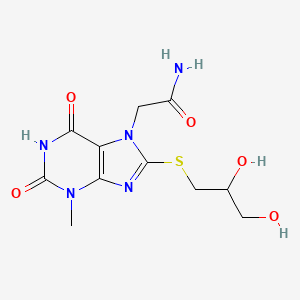
(5-乙基-1,2-噁唑-3-基)甲烷磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 2377031-27-9 . It has a molecular weight of 209.65 . The compound is typically used in scientific research and organic compound synthesis .
Molecular Structure Analysis
The InChI Code for “(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” is 1S/C6H8ClNO3S/c1-2-6-3-5 (8-11-6)4-12 (7,9)10/h3H,2,4H2,1H3 . The InChI key is OFEKMUPMGNNAEL-UHFFFAOYSA-N .科学研究应用
Medicinal Chemistry and Drug Development
(a) Anticancer Properties: Research has shown that this compound exhibits growth inhibition in various human cell lines. For instance, it displays cytostatic activity against glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) cells . Investigating its mechanism of action and potential as an anticancer agent is an exciting avenue for further study.
(b) Antiviral Research: Given the global importance of antiviral drug development, scientists have explored the binding affinities of derivatives of this compound with SARS-CoV-2 spike receptor-binding domain (RBD) and human ACE2 proteins . Understanding its interactions with viral proteins could lead to novel antiviral therapies.
Organic Synthesis
(a) Oxazoline Synthesis: Researchers have developed a novel protocol for ruthenium(II)-catalyzed synthesis of 2-oxazolines using this compound. The reaction involves ethanolamine and aryl nitriles, with quinolinolate ligands as effective catalysts . This synthetic pathway contributes to the toolbox of organic chemists.
Biochemical Assays
(a) MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability. It measures mitochondrial enzyme activity, which reduces MTT to purple formazan. Researchers can employ this assay to evaluate the effects of “(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride” on cell viability .
作用机制
Target of Action
The primary targets of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride are organic molecules involved in various biochemical reactions . This compound interacts with these molecules, facilitating the formation of new bonds and enabling various organic synthesis reactions .
Mode of Action
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride operates through a mechanism of action that involves protonation . It adds a proton to organic molecules, which enables the formation of new bonds between the protonated molecule and itself . This process facilitates various organic synthesis reactions .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .
Pharmacokinetics
It’s known that this compound is a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents , which could potentially influence its bioavailability.
Result of Action
The result of the action of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride is the facilitation of various organic synthesis reactions . By adding a proton to organic molecules, it enables the formation of new bonds, contributing to the creation of polymers, nanomaterials, pharmaceuticals like anticancer drugs, and biodegradable polymers .
Action Environment
The action, efficacy, and stability of (5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in different environments . .
属性
IUPAC Name |
(5-ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c1-2-6-3-5(8-11-6)4-12(7,9)10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKMUPMGNNAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2762969.png)

![4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2762976.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2762979.png)





![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2762989.png)

